molecular formula C14H11N3O3S B183895 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide CAS No. 83088-99-7

4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide

Cat. No. B183895
CAS RN: 83088-99-7
M. Wt: 301.32 g/mol
InChI Key: FXNKQWYBLXKGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide, also known as Sunitinib, is a small molecule kinase inhibitor that has shown promising results in the treatment of various types of cancers. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied for its potential in treating other types of cancers.

Mechanism Of Action

4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT). By inhibiting these receptors, 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide can prevent the growth and spread of cancer cells.

Biochemical And Physiological Effects

4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and inhibition of tumor cell proliferation. It has also been shown to have anti-inflammatory effects and can help improve immune system function.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide for lab experiments is its ability to inhibit multiple receptor tyrosine kinases, making it a useful tool for studying the role of these receptors in cancer growth and progression. However, there are also limitations to using 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for the study of 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide, including the investigation of its potential in combination with other drugs, the development of new formulations to improve its efficacy and reduce toxicity, and the exploration of its potential in treating other types of cancers. Additionally, further research is needed to better understand the mechanisms of action of 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide and to identify biomarkers that can predict treatment outcomes.

Synthesis Methods

The synthesis of 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide involves several steps, including the reaction between 2-aminoindan and 4-chlorobenzenesulfonyl chloride to form 4-chloro-2-(4-sulfamoylphenylamino)indan. This intermediate is then reacted with 2-oxindole to form the final product, 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide.

Scientific Research Applications

4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide has been extensively studied for its potential in treating various types of cancers, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic neuroendocrine tumors, and breast cancer. It has also been investigated for its use in combination with other drugs to improve treatment outcomes.

properties

CAS RN

83088-99-7

Product Name

4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

4-[(2-oxo-1H-indol-3-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C14H11N3O3S/c15-21(19,20)10-7-5-9(6-8-10)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H2,15,19,20)(H,16,17,18)

InChI Key

FXNKQWYBLXKGFU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)N

SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N2

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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